molecular formula C11H8N4O2S B13888569 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole CAS No. 833474-36-5

5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole

Cat. No.: B13888569
CAS No.: 833474-36-5
M. Wt: 260.27 g/mol
InChI Key: KASJFEYCYQTEEC-UHFFFAOYSA-N
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Description

5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole: is a heterocyclic compound that contains both a thiazole and an indazole ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its versatility and is found in many biologically active molecules, while the indazole ring is a common scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole typically involves the formation of the thiazole ring followed by its attachment to the indazole moiety. One common method involves the nitration of ethyl malonate to form ethyl 2,2-dinitroacetate, which is then condensed with acetaldehyde in the presence of sodium azide to yield the thiazole derivative . This intermediate can then be coupled with an indazole derivative under appropriate conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiazole or indazole rings .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. The presence of the thiazole ring, in particular, is known to impart significant biological activity .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole involves its interaction with various molecular targets in the body. The compound can inhibit the activity of certain enzymes, block receptor sites, and interfere with cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: What sets 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole apart from these similar compounds is its unique combination of the thiazole and indazole rings. This combination imparts distinct biological activities and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

833474-36-5

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

4-[(5-nitroindazol-1-yl)methyl]-1,3-thiazole

InChI

InChI=1S/C11H8N4O2S/c16-15(17)10-1-2-11-8(3-10)4-13-14(11)5-9-6-18-7-12-9/h1-4,6-7H,5H2

InChI Key

KASJFEYCYQTEEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CC3=CSC=N3

Origin of Product

United States

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